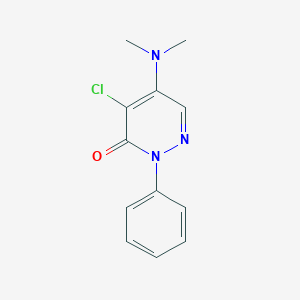

4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone

Vue d'ensemble

Description

4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (CAS 3707-98-0), also known as SAN 9785, is a pyridazinone derivative with the molecular formula C₁₂H₁₂ClN₃O and a molecular weight of 249.7 g/mol . This compound has been extensively studied for its role in modulating chloroplast development and lipid metabolism in plants. SAN 9785 inhibits fatty acid desaturation, particularly reducing polyunsaturated fatty acids (e.g., linolenic acid) in thylakoid membranes, which alters membrane fluidity and photosynthetic efficiency without causing gross morphological abnormalities in chloroplasts . Its primary mechanism involves disrupting the lipid-protein interactions critical for photosystem organization, leading to increased appressed/non-appressed membrane ratios and altered energy transfer between Photosystem I (PSI) and Photosystem II (PSII) .

Mécanisme D'action

San 9785, also known as 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone or 4-chloro-5-(dimethylamino)-2-phenylpyridazin-3(2H)-one, is a compound that has been studied for its effects on photosynthesis and chloroplast development . Here is a detailed analysis of its mechanism of action:

Target of Action

The primary target of San 9785 is the photosystem II in the chloroplasts of plants . Photosystem II is a key component of the photosynthetic light reactions, where it plays a crucial role in the conversion of light energy into chemical energy.

Mode of Action

San 9785 interacts with its target by inhibiting the photosystem II activity . This inhibition blocks the electron efflux from Q A, a primary electron acceptor in photosystem II .

Biochemical Pathways

The inhibition of photosystem II by San 9785 affects the photosynthetic electron transport chain, leading to a decrease in photosynthetic activity . This results in a substantial modification of the fatty-acid composition of thylakoid lipids . The overall effect of these changes is to increase the proportion of appressed to non-appressed membranes .

Result of Action

The inhibition of photosystem II by San 9785 leads to a decrease in photosynthetic activity . This results in changes in the arrangements of chloroplast membranes and a decrease in the chlorophyll a/b ratio . There is also an increase in the amount of light-harvesting chlorophylls and an increase in excitation-energy transfer from photosystem II to photosystem I .

Action Environment

The action of San 9785 is influenced by environmental factors such as light and temperature . For example, the effect of San 9785 is more pronounced in green leaves or mature chloroplasts . Additionally, the action of San 9785 can be influenced by the stage of chloroplast development and the conditions of treatment .

Analyse Biochimique

Biochemical Properties

San 9785 has been found to interact with various enzymes and proteins. This interaction suggests that San 9785 plays a role in the regulation of fatty acid synthesis and desaturation .

Cellular Effects

In cellular processes, San 9785 has been observed to influence the development of chloroplast thylakoid membranes in barley plants . It has been associated with modifications in the fatty-acid composition of thylakoid lipids . This compound also influences cell function by altering room-temperature fluorescence kinetics .

Molecular Mechanism

At the molecular level, San 9785 exerts its effects through various mechanisms. As an inhibitor of the long chain fatty acid desaturase, it interferes with the desaturation of long chain fatty acids . This inhibition can lead to changes in the fatty acid composition of cellular components, such as thylakoid membranes .

Metabolic Pathways

San 9785 is involved in the metabolic pathway related to the synthesis and desaturation of long chain fatty acids . Detailed information on the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, is not currently available.

Activité Biologique

4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, commonly referred to as SAN 9785, is a heterocyclic compound that has garnered attention for its biological activities, particularly in the context of photosynthesis inhibition and its effects on plant metabolism. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₂ClN₃O

- Molecular Weight : 249.69 g/mol

- IUPAC Name : 4-chloro-5-(dimethylamino)-2-phenylpyridazin-3-one

- CAS Number : 3707-98-0

SAN 9785 primarily targets photosystem II (PSII) within the chloroplasts of plants. The compound inhibits PSII activity, which is crucial for the photosynthetic electron transport chain. This inhibition leads to a decrease in photosynthetic efficiency and affects various biochemical pathways involved in plant metabolism.

Key Mechanisms:

- Inhibition of Photosystem II : The compound disrupts the normal function of PSII, leading to reduced electron transport and impaired ATP synthesis.

- Impact on Thylakoid Membranes : Research indicates that SAN 9785 alters the structure and function of thylakoid membranes, which are essential for photosynthesis (Joshi et al., 1992) .

Biological Activity and Effects

-

Photosynthesis Inhibition

- Studies have shown that SAN 9785 significantly inhibits photosynthesis in various plant species, including wheat and peas. For instance, it was observed that the compound could reduce net CO₂ assimilation rates in wheat seedlings within hours of exposure .

- The compound's inhibitory effects were noted to manifest as early as two hours post-exposure, with significant reductions in chlorophyll content and photosynthetic pigments over time .

-

Metabolic Effects

- SAN 9785 also influences fatty acid metabolism in plants. Specifically, it affects the synthesis pathways of monogalactosyldiacylglycerol (MGDG), a critical component of thylakoid membranes .

- The compound has been linked to changes in cationic regulation within thylakoids, further impacting photosynthetic efficiency and membrane integrity .

Study on Wheat Seedlings

A study published in Current Science reported that wheat seedlings treated with SAN 9785 exhibited notable changes in both CO₂ assimilation and pigment bleaching. The findings indicated that prolonged exposure led to significant physiological stress on the plants, highlighting the compound's potential as a herbicide or growth regulator .

| Parameter | Control Group | SAN 9785 Treated Group |

|---|---|---|

| Net CO₂ Assimilation (μmol m⁻² s⁻¹) | 25 ± 2 | 10 ± 1 |

| Chlorophyll Content (mg/g) | 3.0 ± 0.1 | 1.2 ± 0.2 |

| Photosynthetic Efficiency (%) | 85 | 35 |

Thylakoid Membrane Study

Another significant study focused on the structural alterations induced by SAN 9785 on thylakoid membranes in Pisum sativum. The researchers noted that the compound led to a reorganization of membrane proteins and lipids, which directly correlated with decreased photosynthetic activity .

Applications De Recherche Scientifique

Photosynthesis Research

SAN 9785 has been extensively studied for its effects on photosynthetic processes in plants. Key findings include:

- Impact on Thylakoid Membranes : Research demonstrated that SAN 9785 induces structural and functional changes in the thylakoid membranes of Pisum sativum (pea plants). This compound affects the photosynthetic efficiency by altering electron transport chains and pigment organization .

- CO2 Assimilation in Wheat : Studies indicated that SAN 9785 influences net CO2 assimilation rates in wheat seedlings, suggesting its role in enhancing or inhibiting photosynthetic activity depending on concentration .

Mitotic Division Studies

SAN 9785 has been used to investigate its effects on cell division, particularly mitosis. A notable study examined its impact on mitotic division using onion root tips, revealing that the compound can affect cell cycle progression and division rates .

Photosynthetic Oxygen Evolution

A specific study focused on the effect of SAN 9785 on the oxygen-evolving reactions during photosynthesis in barley. The results indicated that this compound could modulate the efficiency of oxygen production, which is crucial for understanding plant responses to environmental stressors .

Data Table: Summary of Key Findings

Case Study 1: Photosynthetic Efficiency

In a controlled experiment, Pisum sativum plants were treated with varying concentrations of SAN 9785. Results showed a direct correlation between higher concentrations of the compound and increased disruption in thylakoid structure, leading to decreased photosynthetic efficiency.

Case Study 2: Mitotic Analysis

An investigation into the effects of SAN 9785 on onion root tips revealed significant alterations in mitotic indices. The study concluded that SAN 9785 can serve as a useful tool for understanding the biochemical pathways involved in cell division.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at position 4 is reactive toward nucleophilic substitution:

Aminolysis

-

Reacts with primary/secondary amines (e.g., piperidine, morpholine) in acetonitrile at 80°C to yield 4-amino derivatives .

-

Example :

Hydrolysis

-

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the chloro group hydrolyzes to hydroxyl, forming 4-hydroxy analogs .

Ring Transformation Reactions

Pyridazinones undergo structural rearrangements under specific conditions:

Biological Activity and Reactivity in Systems

The dimethylamino group enhances bioactivity through interactions with metabolic targets:

Stability and Degradation

Q & A

Basic Research Questions

Q. What are the primary biochemical targets of 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone in photosynthetic organisms?

The compound primarily targets two pathways:

- Photosystem II (PS II) electron transport inhibition : It disrupts the Hill reaction by interfering with electron flow between QA and QB in the D1 protein of PS II, similar to triazine herbicides .

- Fatty acid desaturation : It inhibits desaturase enzymes (e.g., Δ15 and Δ12 desaturases), reducing polyunsaturated fatty acid (PUFA) synthesis, particularly linolenic acid (18:3). This alters lipid composition in thylakoid membranes, affecting membrane fluidity and photosynthetic efficiency . Methodological Note: Validate these effects via oxygen electrode assays (for PS II inhibition) and gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs) after herbicide treatment .

Q. How is this compound synthesized and characterized for purity in laboratory settings?

- Synthesis : The compound is synthesized via nucleophilic substitution at the 5-position of the pyridazinone ring, with dimethylamine replacing a chloro group. Fluorinated analogs (e.g., trifluoromethyl substitutions) require specialized fluorination steps .

- Characterization : Use melting point determination (151–153°C for non-fluorinated derivatives), nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s role in modulating cold adaptation in plants?

- Experimental Design : Treat winter wheat (Triticum aestivum) seedlings with sublethal doses (e.g., 10–50 µM) 36 hours before cold acclimation. Monitor frost resistance via electrolyte leakage assays and quantify linolenic acid levels in roots using GC.

- Key Findings : The compound blocks linolenic acid accumulation and frost hardening, confirming PUFA unsaturation as critical for cold adaptation . Data Contradiction Alert: Some studies report compensatory increases in linoleic acid (18:2), suggesting feedback regulation in fatty acid desaturation pathways .

Q. What methodologies resolve contradictory data on the compound’s effects on lipid composition in marine microalgae?

- Contradiction : In Chroomonas salina, the herbicide reduces 20:5(n3) and 22:6(n3) in phospholipids but increases 20:5(n3) in digalactosyldiacylglycerol (DGDG). No significant effects are observed in Nannochloropsis oculata .

- Resolution : Use pulse-chase radiolabeling with -acetate to track lipid synthesis dynamics. Combine thin-layer chromatography (TLC) for lipid class separation and GC-MS for fatty acid profiling. This clarifies substrate-specific desaturase inhibition and lipid remodeling .

Q. What advanced techniques assess the compound’s impact on chloroplast ultrastructure and ribosome biogenesis?

- Transmission Electron Microscopy (TEM) : Compare grana stacking and thylakoid organization in treated vs. untreated wheat seedlings. Treated plastids show reduced grana-fret membranes and ribosome loss .

- Sucrose Density Gradient Centrifugation : Isolate chloroplast ribosomes to quantify rRNA depletion, confirming inhibition of plastid-encoded protein synthesis .

Q. How can researchers quantify the compound’s inhibition of carotenoid biosynthesis in microbial models?

- Model System : Use Myxococcus fulvus or Chlorella fusca treated with 1–10 µM herbicide.

- Methodology :

- Extract pigments using acetone/hexane and quantify phytoene (colorless carotenoid precursor) via UV-Vis spectroscopy (absorption at 286 nm).

- Compare chlorophyll and carotenoid levels via HPLC with diode-array detection. Treated cells show 90% chlorophyll reduction and phytoene accumulation .

Q. Methodological Guidance

Q. What analytical techniques are recommended for studying metabolite profiles in herbicide-treated organisms?

- Lipidomics : LC-MS/MS for polar lipids (e.g., monogalactosyldiacylglycerol, phosphatidylglycerol) and GC-FID for neutral lipids.

- Isotope Tracing : Use -glucose or -acetate to track carbon flux into fatty acids and secondary metabolites .

Q. How do dual mechanisms of action (PS II inhibition and chloroplast disruption) influence experimental interpretations?

- Dose-Dependent Effects : Low doses (<10 µM) primarily inhibit PS II, while higher doses (>50 µM) block chloroplast development. Use chlorophyll fluorescence imaging (Fv/Fm ratio) to distinguish PS II damage from plastid biogenesis defects .

- Control Experiments : Include mutants with PS II deficiencies (e.g., Arabidopsis psbD mutants) to isolate chloroplast development effects .

Comparaison Avec Des Composés Similaires

Pyridazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of SAN 9785 with structurally and functionally related compounds:

Structural and Functional Comparison Table

Mechanistic Differences

SAN 9785 vs. SAN 6706

- Structural Difference : SAN 6706 has a trifluoromethylphenyl group at C2, whereas SAN 9785 has a simple phenyl group.

- Functional Impact: SAN 9785 primarily inhibits fatty acid desaturation (e.g., reducing 18:3 fatty acids), affecting thylakoid membrane fluidity and PSI/PSII energy coupling . In contrast, SAN 6706 blocks carotenoid biosynthesis by inhibiting phytoene desaturase, leading to albinism and chloroplast disintegration .

- Biological Outcome : SAN 9785-treated plants retain chlorophyll but exhibit altered membrane ultrastructure, while SAN 6706 causes complete chlorophyll loss and growth arrest .

SAN 9785 vs. Norflurazon

- Substituent Variation: Norflurazon replaces the dimethylamino group (SAN 9785) with methylamino at C4.

- Both compounds reduce polyunsaturated fatty acids, but SAN 9785’s effects on lipid-protein interactions are more pronounced .

SAN 9785 vs. Pyrazon

- Selectivity : Pyrazon is selective for sugar beet crops, whereas SAN 9785 is used experimentally to study membrane dynamics .

Propriétés

IUPAC Name |

4-chloro-5-(dimethylamino)-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-15(2)10-8-14-16(12(17)11(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJHBWNOBINIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074553 | |

| Record name | 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3707-98-0 | |

| Record name | 3(2H)-pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003707980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-5-(DIMETHYLAMINO)-2-PHENYL-3(2H)-PYRIDAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSJ01SK3SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.